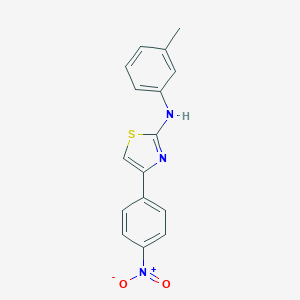

N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S/c1-11-3-2-4-13(9-11)17-16-18-15(10-22-16)12-5-7-14(8-6-12)19(20)21/h2-10H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHNKITHQUBXBJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The Hantzsch thiazole synthesis remains a cornerstone for constructing 2-aminothiazole derivatives. For N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine, this method involves condensing α-halo ketones with thioureas.

Step 1: Synthesis of α-Bromo-4-Nitroacetophenone

4-Nitroacetophenone is brominated using bromine or NBS in acetic acid, yielding α-bromo-4-nitroacetophenone. This intermediate is critical for introducing the 4-nitrophenyl group at the thiazole’s 4-position.

Step 2: Cyclization with N-(3-Methylphenyl)thiourea

The α-bromo ketone reacts with N-(3-methylphenyl)thiourea in refluxing ethanol. The thiourea’s sulfur nucleophile attacks the α-carbon, followed by cyclization to form the thiazole ring.

Reaction Conditions

-

Solvent: Ethanol or acetic acid

-

Temperature: 80–100°C

Iodine-Catalyzed Cyclization

One-Pot Synthesis Using Acetophenone Derivatives

A modified approach employs iodine as a catalyst to cyclize 4-nitroacetophenone with N-(3-methylphenyl)thiourea. This method avoids isolating the α-halo ketone, streamlining the process.

Procedure

-

4-Nitroacetophenone (1.0 mmol), N-(3-methylphenyl)thiourea (1.2 mmol), and iodine (10 mol%) are stirred in ethanol.

-

The mixture is refluxed for 6–8 hours, yielding the thiazole after recrystallization from ethanol.

Advantages

Characterization Data

Visible Light-Mediated Synthesis

Photochemical Activation Using NBS

A contemporary method utilizes blue LED light to facilitate thiazole formation under mild conditions.

Reaction Protocol

-

Substrates: 4-Nitroacetophenone (1.0 mmol), N-(3-methylphenyl)thioamide (1.2 mmol), and NBS (1.5 mmol).

-

Solvent: Water or ethanol.

-

Light Source: Blue LED strips (450–470 nm).

-

Time: 30 minutes at room temperature.

Mechanistic Insights

NBS brominates the ketone in situ, generating α-bromo-4-nitroacetophenone. The thioamide attacks the α-carbon, with visible light accelerating the cyclization via radical intermediates.

Performance Metrics

Comparative Analysis of Synthetic Methods

| Method | Catalyst/Conditions | Yield | Reaction Time | Key Advantage |

|---|---|---|---|---|

| Hantzsch Synthesis | Ethanol, reflux | 70–75% | 6–8 hours | Well-established protocol |

| Iodine-Catalyzed | I₂, ethanol | 68–72% | 6 hours | Simplified one-pot synthesis |

| Visible Light-Mediated | NBS, blue LED | 85–87% | 30 minutes | Rapid, energy-efficient, scalable |

Purification and Characterization

Recrystallization Techniques

Spectroscopic Validation

-

¹H NMR (CDCl₃):

-

¹³C NMR:

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Nitric acid, sulfuric acid, halogens (e.g., chlorine, bromine).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amino derivatives.

Substitution: Nitrated, sulfonated, or halogenated derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

Medicine: Studied for its potential therapeutic applications, including as a lead compound for drug development.

Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

Key structural analogs differ in substituents on the phenyl rings and thiazole core, leading to variations in electronic, steric, and solubility profiles:

Key Observations :

Physicochemical Properties

- Melting Points : Nitro-substituted compounds (e.g., 4i in : 142°C) generally exhibit higher melting points than methoxy derivatives (4h: 176°C) due to stronger intermolecular dipole interactions .

Biological Activity

N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its biological activity, along with a 3-methylphenyl group and a 4-nitrophenyl group. The presence of these substituents enhances the compound's reactivity and interaction with biological targets.

Molecular Formula : C16H15N3O2S

CAS Number : 300852-00-0

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties by disrupting bacterial cell membranes and inhibiting essential enzymatic processes.

- Anticancer Activity : Studies indicate that the compound induces apoptosis in cancer cells through the modulation of cell cycle regulators and pro-apoptotic factors. The thiazole moiety plays a crucial role in this mechanism by facilitating interactions with DNA and proteins involved in cell proliferation.

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be influenced by modifications to its structure. Key observations include:

- Methyl Substitution : The presence of the methyl group on the phenyl ring enhances electron donation, increasing the compound's reactivity towards biological targets.

- Nitro Group Positioning : The positioning of the nitro group is critical; variations can lead to significant changes in biological activity. For instance, compounds with nitro groups at different positions on the phenyl ring exhibit varying levels of cytotoxicity against cancer cell lines.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Thiazole ring + methyl & nitrophenyl groups | Antimicrobial, Anticancer |

| N-(2-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine | Similar structure but different methyl position | Varies in activity |

| N-benzyl-N-methyl-4-(4-nitrophenyl)-1,3-thiazol-2-amine | Benzyl group substitution | Explored for similar activities |

Research Findings

Recent studies have highlighted the potential applications of this compound in drug discovery:

- Anticancer Studies : In vitro assays demonstrated that this compound has an IC50 value comparable to established chemotherapeutics like doxorubicin. It was effective against various cancer cell lines, including A431 (skin cancer) and Jurkat (leukemia) cells .

- Antimicrobial Activity : The compound showed promising results against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 1: Anticancer Efficacy

A study investigated the cytotoxic effects of this compound on A431 cells. Results indicated that the compound induced significant apoptosis through mitochondrial pathways, leading to increased levels of reactive oxygen species (ROS) and activation of caspases .

Case Study 2: Antimicrobial Properties

In another study focused on antimicrobial activity, this compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated that it inhibited bacterial growth effectively at low concentrations, highlighting its potential as a new antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.